molecular formula C9H6FNOS B1454055 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One CAS No. 1095051-79-8

4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One

Cat. No. B1454055
M. Wt: 195.22 g/mol
InChI Key: WPBUAOKGWQBCMU-UHFFFAOYSA-N
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Description

This usually includes the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the study of its reactivity, stability, and the conditions under which it undergoes chemical transformations.



Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).


Scientific Research Applications

  • 4-(2-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline

    • Application Summary : This compound is available for scientific research needs .
  • Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids

    • Application Summary : This research involves the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene using bifunctional ionic liquids as catalysts .
    • Methods of Application : A series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and MS .
    • Results or Outcomes : BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues

    • Application Summary : This research involves the study of the structure-activity relationship of FPMINT analogues .
  • Fluorophen

    • Application Summary : Fluorophen, a fluorinated analogue of phenazocine, is an opioid drug of the benzomorphan group. It was developed as a radioligand for the purpose of labeling opioid receptors during PET scans .
    • Results or Outcomes : Unlike most other benzomorphan derivatives, fluorophen acts as a full agonist of the opioid receptors .
  • 4-(2-Fluorophenyl)-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridine

    • Application Summary : This compound is available for scientific research needs .
  • Fluorophen

    • Application Summary : Fluorophen, a fluorinated analogue of phenazocine, is an opioid drug of the benzomorphan group. It was developed as a radioligand for the purpose of labeling opioid receptors during PET scans .
    • Results or Outcomes : Unlike most other benzomorphan derivatives, fluorophen acts as a full agonist of the opioid receptors .
  • 4-(2-Fluorophenyl)-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridine

    • Application Summary : This compound is available for scientific research needs .

Safety And Hazards

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Future Directions

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For a specific compound, these details can be found in scientific literature, databases, and safety data sheets. Please consult a qualified professional or refer to the appropriate resources for detailed information.


properties

IUPAC Name

4-(2-fluorophenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBUAOKGWQBCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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